molecular formula C22H20ClN3O2S2 B2415976 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 953195-93-2

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B2415976
CAS No.: 953195-93-2
M. Wt: 457.99
InChI Key: JZZXUIZVGPIXSG-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds containing the ethylpiperazin-1-yl benzo[d]thiazol-6-yl moiety have been synthesized and investigated for their biological activities. For example, Başoğlu et al. (2013) synthesized various compounds including this moiety and assessed them for antimicrobial, antilipase, and antiurease activities, finding some with moderate antimicrobial activity (Başoğlu et al., 2013).

Chemical Properties and Synthesis

The chemical properties and synthesis pathways of similar compounds have been studied. Kohara et al. (2002) synthesized derivatives including the ethylpiperazin-1-yl benzo[d]thiazol-6-yl moiety from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002).

Structural Analysis

Tang Li-jua (2015) designed and synthesized a novel compound similar to the query molecule, demonstrating the process of cyclization of thioamide with chloroacetoacetate and confirming the structure through IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).

Pharmacological Studies

Pessoa‐Mahana et al. (2012) synthesized a series of compounds including the benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which were evaluated for their affinity towards 5-HT1A receptors, showing promising results (Pessoa‐Mahana et al., 2012).

Antimicrobial Activity

Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, showing potent antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Dosage Effects in Animal Models

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate at different dosages in animal models have not been reported. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives, due to their small size and planar structure, may be able to pass through cell membranes and distribute within cells .

Subcellular Localization

Thiazole derivatives, due to their small size and planar structure, may be able to localize to various subcellular compartments .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-2-25-9-11-26(12-10-25)22-24-16-8-7-14(13-18(16)30-22)28-21(27)20-19(23)15-5-3-4-6-17(15)29-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZXUIZVGPIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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